molecular formula C11H12N2O3 B2669296 ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate CAS No. 339013-57-9

ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

Cat. No.: B2669296
CAS No.: 339013-57-9
M. Wt: 220.228
InChI Key: VYMSQFNLVVSUJR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzimidazoles.

Scientific Research Applications

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a similar core structure.

    Methyl benzimidazole: A derivative with a methyl group at the benzimidazole ring.

    Ethyl benzimidazole: A derivative with an ethyl group at the benzimidazole ring.

Uniqueness

Ethyl 3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is unique due to the presence of both ethyl and methyl groups, as well as the oxo functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 3-methyl-2-oxobenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)13-9-7-5-4-6-8(9)12(2)10(13)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMSQFNLVVSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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